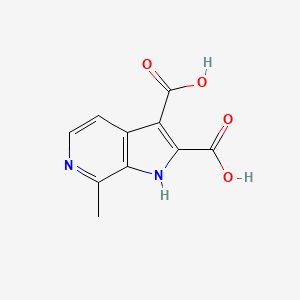
Harminic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Harminic acid is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its ability to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of harminic acid typically involves several synthetic routes. One common method is the hydrothermal carbonization method, which boasts several advantages, including relatively lower reaction temperature, shorter reaction time, higher carbonization yield, and reduced production of waste gases and liquids .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods are optimized to reduce costs and environmental impact while maintaining the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Harminic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Harminic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, this compound is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the production of various chemical products and materials .
Wirkmechanismus
The mechanism of action of harminic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For example, in biological systems, this compound may interact with enzymes or receptors, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Harminic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other organic acids and their derivatives, which may share some chemical properties but differ in their specific applications and effects. For example, compounds like boronic acid derivatives and humic substances have their own unique properties and uses, making them distinct from this compound .
Eigenschaften
CAS-Nummer |
58795-15-6 |
|---|---|
Molekularformel |
C10H8N2O4 |
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
7-methyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-4-7-5(2-3-11-4)6(9(13)14)8(12-7)10(15)16/h2-3,12H,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
KPYWCLUGLOZYCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC2=C1NC(=C2C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


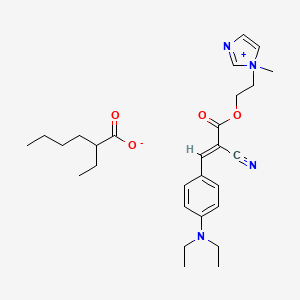



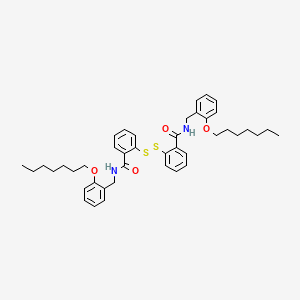
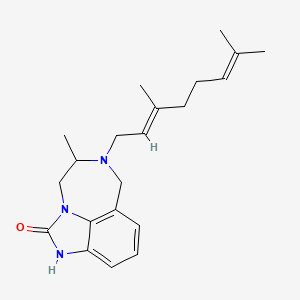


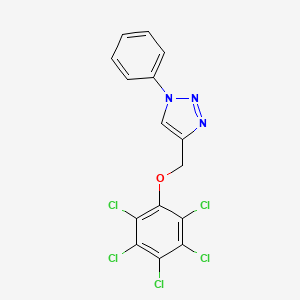

![5-[[4'-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12709045.png)



